what are the properties of 3-(Ethoxydimethylsilyl)propyl methacrylate
what are the properties of 3-(Ethoxydimethylsilyl)propyl methacrylate
An In-depth Technical Guide to 3-(Ethoxydimethylsilyl)propyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual-Functionality of a Versatile Monomer
3-(Ethoxydimethylsilyl)propyl methacrylate is a bifunctional organosilicon compound that holds a unique position at the interface of organic and inorganic chemistry. Its molecular architecture, featuring a polymerizable methacrylate group and a hydrolyzable ethoxysilyl group, makes it an indispensable tool for material scientists and drug development professionals. This guide provides a comprehensive overview of its properties, mechanisms of action, and applications, with a focus on leveraging its capabilities in a research and development setting.
The primary utility of this molecule lies in its capacity to act as a molecular bridge, or "coupling agent," covalently bonding organic polymers to inorganic substrates.[1] This function is critical for creating composite materials with enhanced mechanical strength, adhesion, and chemical resistance.[1] Furthermore, its methacrylate functionality allows it to act as a monomer or co-monomer in polymerization reactions, enabling the synthesis of advanced polymers and hydrogels with tailored properties for applications ranging from sophisticated coatings to controlled-release drug delivery systems.[2][3]
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 3-(Ethoxydimethylsilyl)propyl methacrylate is essential for its effective application. The data presented below has been consolidated from various chemical and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 13731-98-1 | [4] |
| Molecular Formula | C₁₁H₂₂O₃Si | [5][6] |
| Molecular Weight | 230.38 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | >95.0% (GC) | |
| Synonyms | (3-Methacryloyloxy)propyldimethylethoxysilane, Methacrylic Acid 3-(Ethoxydimethylsilyl)propyl Ester | [5] |
| Density | ~0.94 g/cm³ at 20°C | |
| Flash Point | 92 °C | [7] |
| Boiling Point | Not consistently reported; related silanes have high boiling points | [8] |
| Refractive Index | Not specified; similar silane methacrylates are ~1.43 | [2] |
| Solubility | Reacts with water; soluble in common organic solvents like ethanol | [5][9] |
| Sensitivity | Moisture and heat sensitive | [5] |
Molecular Structure and Key Reactive Centers
The versatility of 3-(Ethoxydimethylsilyl)propyl methacrylate stems from its two distinct reactive centers, which allow for orthogonal chemical transformations.
Caption: Molecular structure of 3-(Ethoxydimethylsilyl)propyl methacrylate.
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The Ethoxydimethylsilyl Group: This is the inorganic-reactive site. The ethoxy (Si-O-C₂H₅) bond is susceptible to hydrolysis, particularly under acidic or basic conditions, to form a reactive silanol (Si-OH) group. This silanol can then condense with other silanols or with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or metalloxane (Si-O-Metal) bonds.
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The Methacrylate Group: This is the organic-reactive site. The carbon-carbon double bond is readily polymerized via free-radical mechanisms, allowing the molecule to be incorporated into a wide range of polymer chains, including acrylates, methacrylates, and styrenics.[2]
Core Mechanisms of Action
Hydrolysis and Condensation Pathway
The efficacy of this molecule as a coupling agent is governed by a two-step hydrolysis and condensation process. Understanding and controlling this pathway is critical for achieving robust surface modification. The reaction rates are highly dependent on pH.[10][11]
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Hydrolysis: The reaction is slowest at a neutral pH of ~7.0. The rate increases significantly in both acidic and basic environments, which catalyze the cleavage of the Si-O-C bond.[11]
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Condensation: The subsequent condensation of silanol groups is slowest at a pH of ~4.0.[11] This provides a strategic window for researchers: by adjusting the pH to ~4, one can promote hydrolysis while minimizing premature self-condensation in solution, allowing the silanols maximum opportunity to bond with a target surface.
Caption: Hydrolysis and condensation workflow for surface modification.
Free-Radical Polymerization
The methacrylate group can be readily polymerized using standard free-radical polymerization techniques. This can be initiated thermally or photochemically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This allows the molecule to be either grafted from a surface that it has bonded to, or to be co-polymerized with other monomers to form a functional polymer that can subsequently bond to a surface.
Experimental Protocols and Applications
This section provides actionable methodologies for utilizing 3-(Ethoxydimethylsilyl)propyl methacrylate in a laboratory setting.
Protocol 1: Surface Functionalization of Glass or Silica Substrates
This protocol is foundational for applications requiring the adhesion of a polymer film or hydrogel to a glass or silica surface, such as in microfluidics, cell culture, or biosensor development. The procedure is adapted from established methods for similar silane coupling agents.[9]
Objective: To covalently attach a polymerizable methacrylate group to a glass or silica surface.
Materials:
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Glass slides or silica nanoparticles
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3-(Ethoxydimethylsilyl)propyl methacrylate
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Ethanol (anhydrous)
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Glacial acetic acid
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Deionized water
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Strong soap or piranha solution (for cleaning)
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Drying oven
Methodology:
-
Substrate Cleaning (Critical Step): Thoroughly clean the glass/silica surface to ensure a high density of surface hydroxyl (-OH) groups.
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For robust cleaning, sonicate slides in a strong soap solution, rinse extensively with deionized water, and dry in an oven at 110°C.
-
For advanced applications, use an oxygen plasma cleaner or piranha solution (H₂SO₄/H₂O₂ mixture; extreme caution required ).
-
-
Preparation of Silanization Solution: The causality behind this step is to pre-hydrolyze the ethoxy groups to silanols in a controlled manner.
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In a fume hood, prepare a 95% ethanol / 5% water solution (v/v). For example, 95 mL ethanol and 5 mL deionized water.
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Adjust the pH of this solution to ~4.5 by adding a few drops of glacial acetic acid. This optimizes hydrolysis while minimizing self-condensation.[11]
-
Add 3-(Ethoxydimethylsilyl)propyl methacrylate to the acidified ethanol-water to a final concentration of 1-2% (v/v). Stir the solution for 5-10 minutes to allow for hydrolysis to begin.
-
-
Surface Treatment:
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 2-5 minutes at room temperature. Longer times are generally not beneficial and may lead to multilayers.
-
Remove the substrates and rinse them thoroughly with fresh ethanol to remove any unreacted silane.
-
-
Curing:
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Dry the coated substrates in an oven at 110°C for 10-15 minutes. This step drives the condensation reaction, forming stable covalent bonds between the silanol groups and the substrate surface.
-
-
Validation: The surface is now functionalized and ready for subsequent polymerization steps. Successful functionalization can be confirmed by measuring the water contact angle (the surface will become more hydrophobic).
Application in Drug Development: Synthesis of Hybrid Hydrogels
Hydrogels are critical materials in drug delivery due to their biocompatibility and high water content.[12] Incorporating 3-(Ethoxydimethylsilyl)propyl methacrylate can produce hybrid hydrogels with improved mechanical properties or the ability to adhere to inorganic components.
Workflow: Creating an Adherent, Drug-Eluting Hydrogel
Caption: Workflow for synthesizing a surface-adherent drug delivery hydrogel.
This workflow demonstrates how the initial surface functionalization enables the creation of a device where a drug-loaded hydrogel is permanently attached to a substrate. The methacrylate groups introduced onto the surface in Protocol 1 participate in the UV-initiated polymerization of the hydrogel precursors (e.g., HEMA, a common hydrogel monomer), resulting in a seamless, covalent interface.[12] Such systems are valuable for applications like drug-eluting coatings on medical implants or as stationary phases in organ-on-a-chip devices.
Characterization Techniques
Validating the successful application of 3-(Ethoxydimethylsilyl)propyl methacrylate requires a suite of analytical techniques.
| Stage of Use | Technique | Purpose |
| Monomer Analysis | Gas Chromatography (GC) | Assess purity. |
| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Confirm molecular structure. | |
| FTIR Spectroscopy | Identify characteristic functional groups (C=O at ~1720 cm⁻¹, C=C at ~1640 cm⁻¹, Si-O-C at ~1080 cm⁻¹). | |
| Surface Modification | Contact Angle Goniometry | Confirm change in surface energy (hydrophobicity) after silanization. |
| X-ray Photoelectron Spectroscopy (XPS) | Detect the presence of silicon and carbon on the substrate surface, confirming covalent attachment. | |
| Hybrid Polymer Analysis | FTIR Spectroscopy | Confirm incorporation of the silane into the polymer matrix. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability and inorganic content of the hybrid material. | |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualize the morphology and the interface between organic and inorganic phases.[13] |
Safety and Handling
As a reactive chemical, proper handling is paramount to ensure laboratory safety.
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Hazards: Combustible liquid. Causes skin irritation and serious eye irritation.[14] May cause respiratory irritation.[14]
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Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
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Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[7] Avoid contact with skin, eyes, and clothing.[14] The material is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) for applications requiring the highest purity and reactivity.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place. Refrigeration (0-10°C) is often recommended. Keep away from moisture to prevent premature hydrolysis.
Conclusion
3-(Ethoxydimethylsilyl)propyl methacrylate is a powerful and versatile molecule that serves as a critical enabling technology in materials science and drug development. Its dual-functional nature allows for the rational design of a wide array of organic-inorganic hybrid materials. By understanding its core chemical principles—namely, the pH-dependent hydrolysis and condensation of the silyl group and the free-radical polymerization of the methacrylate group—researchers can precisely control surface properties, enhance material performance, and engineer sophisticated drug delivery systems. The protocols and workflows described herein provide a solid foundation for harnessing the full potential of this unique chemical entity.
References
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BLD Pharmatech. (n.d.). 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). Retrieved from [Link][5]
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PubChem. (n.d.). 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). National Center for Biotechnology Information. Retrieved from [Link][6]
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Mark, J. E., & Son, D. Y. (1994). In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties. Polymer Engineering & Science, 34(24), 1841-1848. Retrieved from [Link][13]
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Du, Y., et al. (2011). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Journal of Applied Polymer Science, 121(4), 2351-2357. Retrieved from [Link][10]
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Karadag, E., et al. (2021). Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles. Biointerface Research in Applied Chemistry, 12(3), 3664-3680. Retrieved from [Link][12]
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Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(7), 1107-1121. Retrieved from [Link][3]
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American Elements. (n.d.). 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). Retrieved from [Link][4]
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